molecular formula C17H17NO3 B11727371 (2E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B11727371
M. Wt: 283.32 g/mol
InChI Key: QKPHRSWFCYOYQF-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential use in the development of anti-inflammatory and anticancer agents.

    Industry: Possible applications in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits enzymes involved in oxidative stress and inflammation.

    Signal Transduction: Modulates signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of an amino group.

    1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of an amino group.

Uniqueness

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the amino group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest for medicinal chemistry research.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHRSWFCYOYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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